DL-Pantothenyl ethyl ether

Übersicht

Beschreibung

DL-Pantothenyl ethyl ether is an organic compound with the chemical formula C11H23NO4 and a molecular weight of 233.31 g/mol . It is a derivative of pantothenic acid (vitamin B5) and is commonly used in various cosmetic and pharmaceutical applications due to its stability and beneficial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Pantothenyl ethyl ether is typically synthesized through an etherification reaction. One common method involves reacting DL-Panthenol with bromoacetic acid ester under specific conditions . The reaction conditions, including temperature, solvent, and catalyst, can be adjusted based on the desired yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale etherification processes. The reaction is carried out in reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Pantothenyl ethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

DL-Pantothenyl ethyl ether serves as a reagent in various organic synthesis reactions. It is utilized as a stabilizer in chemical reactions, enhancing the yield and purity of products .

Biological Research

In biological contexts, this compound acts as a precursor to coenzyme A, which is essential for several metabolic pathways, including the metabolism of carbohydrates, fats, and proteins. This makes it significant in studies related to cellular metabolism and energy production .

Pharmaceutical Applications

The compound is incorporated into pharmaceutical formulations due to its moisturizing and regenerative properties. It aids in skin hydration and wound healing, making it beneficial for topical applications .

Cosmetic Industry

This compound is widely used in hair and skin care products. Its ability to enhance moisture retention and improve the overall health of hair and skin makes it a popular ingredient in shampoos, conditioners, lotions, and creams .

Case Study 1: Skin Penetration Enhancement

A study demonstrated that this compound enhances skin penetration of active ingredients when used in formulations. When combined with ultrasound treatment, the concentration of D-Panthenol (its active form) increased significantly over time, indicating its potential for improving the efficacy of topical treatments .

Case Study 2: Safety Assessment

A safety assessment evaluated the dermal exposure effects of this compound. Results indicated that it was non-sensitizing with minimal irritation potential, confirming its safety for use in cosmetic formulations .

Wirkmechanismus

DL-Pantothenyl ethyl ether exerts its effects primarily through its conversion to pantothenic acid in the body. Pantothenic acid is a key component of coenzyme A, which plays a central role in the metabolism of carbohydrates, fats, and proteins . The presence of the ethyl group enhances its penetration into the skin and hair, leading to improved moisturization and conditioning effects .

Vergleich Mit ähnlichen Verbindungen

DL-Panthenol: A precursor to pantothenic acid, commonly used in cosmetics for its moisturizing properties.

Pantothenic Acid: The active form of vitamin B5, essential for various metabolic functions.

Ethyl Panthenol: Similar to DL-Pantothenyl ethyl ether but with different solubility and stability properties.

Uniqueness: this compound is unique due to its enhanced stability and penetration capabilities compared to other derivatives of pantothenic acid. Its ability to provide long-lasting moisturization and conditioning without build-up makes it a preferred choice in cosmetic formulations .

Biologische Aktivität

DL-Pantothenyl ethyl ether, also known as ethyl panthenol, is a derivative of pantothenic acid (vitamin B5) and plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in cosmetics and medicine, supported by research findings and case studies.

This compound has the chemical formula and a molecular weight of 233.31 g/mol. It is synthesized primarily through etherification reactions involving DL-Panthenol and bromoacetic acid esters. Upon entering the body, this compound is metabolized into pantothenic acid, which is a crucial component of coenzyme A (CoA). CoA is vital for the metabolism of carbohydrates, fats, and proteins, participating in various biochemical reactions including the synthesis and oxidation of fatty acids .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Metabolic Role : As a precursor to pantothenic acid, it supports energy metabolism by facilitating the conversion of nutrients into energy through its role in CoA synthesis.

- Skin Penetration : Research indicates that this compound exhibits enhanced skin penetration compared to its parent compound, Panthenol. This property makes it effective in topical applications for skin hydration and repair .

- Moisturizing Effects : It acts as a humectant, attracting moisture to the skin and hair, thereby improving hydration levels. This property is particularly beneficial in cosmetic formulations aimed at enhancing skin and hair health .

Case Studies

-

Skin Absorption Studies :

- A study utilizing Franz diffusion cells demonstrated that this compound penetrated pig skin effectively. The concentration of the compound in receptor fluid increased significantly over time, indicating its potential for deep skin absorption .

- In human studies, this compound was shown to be non-mutagenic in Ames tests using Salmonella typhimurium, confirming its safety for use in cosmetics .

-

Cosmetic Applications :

- A formulation containing 10% DL-Panthenol was tested for cutaneous penetration with ultrasound enhancement. Results showed a statistically significant increase in penetration rates when ultrasound was applied, suggesting that this compound can be effectively delivered into deeper skin layers when combined with physical enhancement techniques .

Safety and Efficacy

According to safety assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in cosmetics at concentrations typically found in hair care products. It was noted to be slightly irritating but non-sensitizing during epicutaneous induction tests .

Comparative Analysis

| Property | This compound | Panthenol |

|---|---|---|

| Chemical Structure | Ethoxypropyl derivative | Alcohol form |

| Skin Penetration | Enhanced | Moderate |

| Moisturizing Effect | High | Moderate |

| Safety Profile | Non-mutagenic | Non-mutagenic |

| Common Uses | Cosmetics (hair care) | Cosmetics (skin care) |

Eigenschaften

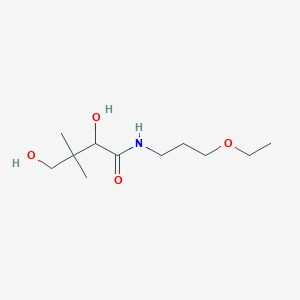

IUPAC Name |

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAMPOPITCOOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862363 | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-84-5 | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.